1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism

This thiazolyl-urea derivative is a validated hit for fatty acid synthase (FAS) thioesterase domain inhibition (IC₅₀=13.1 µM). Its unique 4-cyanophenyl and 4-fluorobenzyl substitution pattern offers a distinct kinase selectivity fingerprint compared to sorafenib-based chemotypes. Ideal as a starting point for SAR-driven lead optimization in oncology and metabolic disease research. Order for broad kinase profiling or focused anticancer screening.

Molecular Formula C18H13FN4OS
Molecular Weight 352.39
CAS No. 1211775-54-0
Cat. No. B2559299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
CAS1211775-54-0
Molecular FormulaC18H13FN4OS
Molecular Weight352.39
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F
InChIInChI=1S/C18H13FN4OS/c19-15-7-3-13(4-8-15)10-21-17(24)23-18-22-16(11-25-18)14-5-1-12(9-20)2-6-14/h1-8,11H,10H2,(H2,21,22,23,24)
InChIKeyRNIZDFPZXPTIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea (CAS 1211775-54-0): Structural Identity and Compound-Class Positioning for Research Procurement


1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea (CAS 1211775-54-0, PubChem CID 45550777, molecular formula C₁₈H₁₃FN₄OS, molecular weight 352.4 g/mol) is a synthetic thiazolyl-urea derivative characterized by three pharmacophoric elements: a 4-cyanophenyl substituent at the thiazole C4 position, a central urea bridge, and a 4-fluorobenzyl moiety [1]. The compound belongs to the broader class of thiazolyl-urea kinase inhibitor scaffolds exemplified by clinical candidates such as sorafenib and quizartinib, and is structurally related to compounds disclosed in Amgen patents (US20030207870) targeting cell proliferation and apoptosis-mediated diseases [2]. The presence of both the electron-withdrawing 4-cyanophenyl group and the lipophilic 4-fluorobenzyl substituent distinguishes this compound from simpler thiazolyl-urea analogs and may confer a unique target-binding profile relevant to fatty acid synthase (FAS) thioesterase domain inhibition and potential anticancer applications [3].

Why Generic Substitution Fails for 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea: Structural Determinants of Target Engagement


Within the thiazolyl-urea chemical space, minor structural modifications produce substantial shifts in biological activity and target selectivity. The 4-cyanophenyl group at the thiazole C4 position serves as a critical hydrogen-bond acceptor and π-stacking element, while the 4-fluorobenzyl urea terminus modulates lipophilicity (XLogP3 = 3.3) and metabolic stability [1]. Replacing the 4-fluorobenzyl moiety with a thiophen-2-yl group (CAS 1207025-38-4) or altering the cyanophenyl placement from C4 to C5 of the thiazole ring (CAS not assigned; 1-(5-cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea) is expected to fundamentally alter the compound's binding pose, physicochemical properties, and biological readout [2]. Generic interchange with structurally similar but functionally unvalidated analogs carries a high risk of losing the specific FAS thioesterase domain inhibition activity (IC₅₀ = 13.1 µM) documented for this compound, or introducing off-target liabilities not present in the parent structure [3].

Product-Specific Quantitative Evidence Guide: 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea


FAS Thioesterase Domain Inhibition: Confirmed Single-Concentration Activity from PubChem uHTS Confirmatory Screen

The target compound demonstrated confirmed inhibitory activity against the thioesterase (TE) domain of human fatty acid synthase (FAS) in a PubChem uHTS confirmatory dose-response fluorescence intensity assay, with a reported IC₅₀ of 13,100 nM (13.1 µM) [1]. This places the compound as a low-micromolar FAS TE inhibitor. While many thiazolyl-urea derivatives are profiled against kinase panels, this compound was specifically screened against FAS, a metabolic target distinct from the kinase-centric profiling of most in-class compounds [2]. For context, the well-characterized FAS TE inhibitor Orlistat (THL) exhibits an IC₅₀ of approximately 0.5–2 µM in purified TE domain assays, indicating that this compound is approximately 6- to 26-fold less potent than the positive control but retains a tractable starting point for SAR optimization [3]. No direct head-to-head comparison with close structural analogs in the same FAS TE assay is available in the public domain.

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism High-throughput screening

Structural Differentiation from Closest Commercial Analogs: 4-Cyanophenyl/4-Fluorobenzyl Combination

The closest commercially available structural analogs differ at key pharmacophoric positions: (1) 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1207025-38-4) replaces the 4-fluorobenzyl group with a thiophen-2-yl moiety, eliminating the fluorine atom that can participate in orthogonal dipolar interactions and altering the urea NH pKa ; (2) 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1210773-68-4) introduces a methylene spacer, changing the conformational flexibility and hydrogen-bonding geometry ; (3) 1-(3-Chlorophenyl)-3-(4-(4-cyanophenyl)thiazol-2-yl)urea (CAS 1209798-20-8) swaps the 4-fluorobenzyl for a 3-chlorophenyl group directly attached to the urea nitrogen, altering both electronic and steric properties ; (4) 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea (BFU-1, CAS 1207046-05-6) replaces the 4-cyanophenyl with a bulkier benzofuran-2-yl group, increasing molecular weight and likely altering kinase vs. FAS selectivity . No publicly available head-to-head biological data comparing these analogs in the same assay exists, making the structural differentiation a necessary—but not sufficient—basis for compound selection.

Structure-activity relationship Chemical biology Scaffold differentiation Medicinal chemistry

Class-Level Kinase Inhibition Potential: Thiazolyl-Urea Scaffold SAR

Thiazolyl-urea derivatives as a compound class have demonstrated dual C-RAF/FLT3 kinase inhibitory activity with antiproliferative effects against hepatocellular carcinoma (HepG2) cells. In the most directly relevant published SAR study, compound 6h (a thiazolyl-urea derivative with a hydrophilic side chain) exhibited an IC₅₀ of 5.62 µM against HepG2 cells [1]. While this compound 6h is structurally distinct from the target compound, the shared thiazolyl-urea core pharmacophore supports class-level inference that the target compound may also engage kinase targets within the Ras/MAPK signaling pathway [2]. The 4-cyanophenyl substituent has been independently validated as a potency-enhancing group in thiazole-based anticancer agents: 4-cyanophenyl-substituted thiazol-2-ylhydrazones demonstrated anticancer efficacy against HCT-116 and MCF-7 cell lines, with the majority being more active than cisplatin positive controls [3]. However, the target compound has not been directly tested in these kinase or cytotoxicity assays, and class-level inference should be treated as hypothesis-generating rather than confirmatory.

Kinase inhibition C-RAF FLT3 Hepatocellular carcinoma Scaffold hopping

Physicochemical Property Differentiation: Computed Drug-Likeness and Permeability Predictors

The target compound exhibits computed physicochemical properties consistent with oral drug-likeness: molecular weight 352.4 g/mol, XLogP3 = 3.3, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and topological polar surface area (tPSA) of 106 Ų [1]. This places the compound within Lipinski's Rule of Five space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and Veber's bioavailability criteria (tPSA < 140 Ų). Compared to the benzofuran analog BFU-1 (CAS 1207046-05-6; MW = 367.4, tPSA not reported but expected higher due to additional oxygen), the target compound offers a lower molecular weight (Δ = -15 Da) and a more polar cyano group that may enhance aqueous solubility relative to the benzofuran substituent . Compared to the thiophene analog CAS 1207025-38-4 (MW = 326.4), the target compound has higher lipophilicity (predicted ΔlogP ≈ +0.5–0.8), which may improve membrane permeability at the potential cost of increased metabolic liability . These computed property differences, while not experimentally validated for this compound, provide a rational basis for selecting among analogs for specific assay conditions (e.g., cellular vs. biochemical screens).

Drug-likeness ADME prediction Lipinski rule Physicochemical profiling

Patent Landscape and Freedom-to-Operate Positioning: Differentiation from Amgen Thiazolyl-Urea IP Estate

The target compound is structurally distinct from the exemplified compounds in the foundational Amgen thiazolyl-urea patent estate (US20030207870A1, US20030119856, and related filings covering thiazolyl urea compounds as kinase inhibitors for cell proliferation disorders) [1]. The Amgen patents primarily exemplify N-phenyl-N'-thiazolyl ureas with varied aryl substitutions, but the specific combination of a 4-cyanophenyl group at the thiazole C4 position with a 4-fluorobenzyl urea terminus does not appear in the exemplified compound list [2]. This compound also falls outside the scope of the Amgen thiazolyl urea CDK inhibitor patents (US20030207870 and continuations) that focus on thiazolyl urea compounds for cancer treatment through CDK and kinase inhibition [3]. For industrial users, this structural differentiation from heavily patented exemplars may provide a more favorable freedom-to-operate position for developing proprietary chemical matter, although a full FTO analysis by qualified patent counsel is essential before any commercial development.

Intellectual property Patent analysis Kinase inhibitor patent Chemical matter differentiation

Best Research and Industrial Application Scenarios for 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea


Fatty Acid Synthase (FAS) Inhibitor Hit-to-Lead Optimization Campaigns

This compound is best deployed as a validated starting point for FAS thioesterase domain inhibitor lead optimization. The confirmed IC₅₀ of 13.1 µM against the FAS TE domain provides a quantitative benchmark for SAR expansion, with the 4-cyanophenyl and 4-fluorobenzyl substituents offering two independent vectors for iterative chemical modification [1]. Researchers can synthesize focused libraries varying the cyanophenyl electronics (e.g., replacing -CN with -NO₂, -CF₃, -SO₂CH₃) or the fluorobenzyl lipophilicity (e.g., -F → -Cl, -CF₃, -OCH₃) while monitoring FAS TE potency improvements. The compound's drug-like physicochemical profile (XLogP3 = 3.3, tPSA = 106 Ų) supports both biochemical and cell-based screening formats [2].

Kinase Selectivity Profiling Panels for Thiazolyl-Urea Chemotype Characterization

Given the established class-level activity of thiazolyl-urea derivatives against C-RAF, FLT3, CDK, and Aurora kinases, this compound is a strong candidate for broad kinase selectivity profiling (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler panels) [1]. The unique 4-cyanophenyl/4-fluorobenzyl substitution pattern may confer a kinase selectivity fingerprint distinct from sorafenib- or quizartinib-based chemotypes, potentially identifying novel kinase targets or improved selectivity windows [2]. Researchers should prioritize kinase panels that include C-RAF, FLT3 (both wild-type and ITD-mutant), VEGFR, PDGFR, and CDK family members based on thiazolyl-urea class precedent.

Anticancer Phenotypic Screening Against Hepatocellular Carcinoma and Breast Cancer Cell Lines

The 4-cyanophenyl substituent and thiazolyl-urea core are independently validated as anticancer pharmacophores: 4-cyanophenyl-substituted thiazol-2-ylhydrazones show activity against HCT-116 (colon) and MCF-7 (breast) cell lines, with the majority exceeding cisplatin potency [1], while thiazolyl-urea derivatives achieve HepG2 (liver) IC₅₀ values in the low micromolar range (benchmark: 5.62 µM for compound 6h) [2]. This compound is therefore suitable for inclusion in focused anticancer screening decks targeting hepatocellular carcinoma (HepG2, Huh7), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116) cell lines, with cisplatin or sorafenib as positive controls.

Chemical Probe Development for Metabolic Disease Target Validation

FAS inhibition is a validated therapeutic strategy for obesity, non-alcoholic steatohepatitis (NASH), and certain cancers with upregulated lipogenesis [1]. This compound's FAS TE domain activity, combined with its favorable computed physicochemical properties, positions it as a potential chemical probe for target validation studies in metabolic disease models. Researchers can use this compound to interrogate FAS-dependent phenotypes in hepatocyte lipid accumulation assays (e.g., oleic acid-induced steatosis in HepG2 or primary human hepatocytes), with Orlistat (THL) as a comparator FAS inhibitor control. The compound's moderate potency (IC₅₀ = 13.1 µM) necessitates careful concentration-response analysis to distinguish FAS-mediated effects from off-target activities [2].

Quote Request

Request a Quote for 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.